Pheneridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

469-80-7 |

|---|---|

分子式 |

C22H27NO2 |

分子量 |

337.5 g/mol |

IUPAC 名称 |

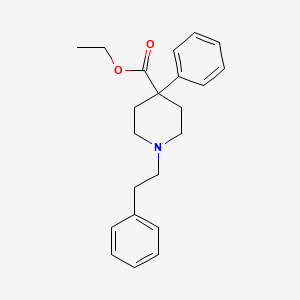

ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H27NO2/c1-2-25-21(24)22(20-11-7-4-8-12-20)14-17-23(18-15-22)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 |

InChI 键 |

IUNKCJPURQMGKG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

469-80-7 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pheneridine

Disclaimer: Information regarding the specific mechanism of action of Pheneridine is limited in publicly available scientific literature. This compound is a 4-phenylpiperidine derivative structurally related to pethidine (meperidine)[1]. Therefore, this guide infers the mechanism of action of this compound based on the well-characterized pharmacology of pethidine. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic opioid analgesic, is presumed to exert its pharmacological effects primarily through its interaction with the endogenous opioid system. As a structural analog of pethidine, its principal mechanism of action is believed to be agonism at opioid receptors, particularly the mu (µ)-opioid receptor (MOR) and to a lesser extent, the kappa (κ)-opioid receptor (KOR)[2][3]. This interaction with G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia. This guide provides a detailed overview of the presumed receptor interactions, downstream signaling pathways, and effects on ion channels, supported by quantitative data derived from studies on its close analog, pethidine.

Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency. Due to the lack of specific binding data for this compound, the binding profile of pethidine is presented as a surrogate. Pethidine exhibits a notable affinity for the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity of Pethidine (Meperidine)

| Ligand | Receptor | Kᵢ (nM) | Assay System | Reference |

| Pethidine (Meperidine) | Human µ-opioid | >100 | Recombinant human MOR in cell membranes | [4][5] |

| Pethidine (Meperidine) | Guinea pig µ-opioid | 451 | Brain membrane preparations | [6] |

Note: A higher Kᵢ value indicates lower binding affinity.

Functional Activity at Opioid Receptors

The functional consequence of receptor binding is the activation of downstream signaling pathways. As an opioid agonist, this compound is expected to activate G-protein signaling.

G-Protein Coupling and Second Messenger Modulation

Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3].

Table 2: Functional Potency of Pethidine in a G-Protein Activation Assay

| Ligand | Assay | Receptor | pEC₅₀ | EC₅₀ (nM) | Reference |

| Pethidine | [³⁵S]GTPγS binding | Human µ-opioid | 5.03 | 9400 | [6] |

pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by an opioid agonist like this compound at the mu-opioid receptor.

Caption: Presumed signaling pathway of this compound at the µ-opioid receptor.

Modulation of Ion Channels

Opioid receptor activation leads to the modulation of various ion channels, which is a key mechanism for reducing neuronal excitability. Pethidine has been shown to directly affect several types of ion channels.

Table 3: Inhibitory Effects of Pethidine on Various Ion Channels

| Ion Channel | IC₅₀ (µM) | Cell Type | Key Finding | Reference |

| Voltage-gated Na⁺ channel | 164 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |

| Delayed rectifier K⁺ channel | 194 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |

| Ca²⁺-activated K⁺ channel | 161 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |

| Voltage-independent flicker K⁺ channel | 139 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |

| L-type Ca²⁺ currents | Not specified | Rat ventricular myocytes | Inhibition of currents | [4][6] |

| Transient outward K⁺ currents | Not specified | Rat ventricular myocytes | Inhibition of currents | [4][6] |

IC₅₀ is the concentration of a drug that gives half-maximal inhibition.

These effects on ion channels, particularly the activation of inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, contribute to the hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters.

Experimental Protocols

The characterization of a compound's mechanism of action at a GPCR involves several key experimental techniques. Below are generalized protocols for assays relevant to understanding this compound's pharmacology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Caption: Generalized workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or tissue homogenates.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Caption: Generalized workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are used.

-

Assay Buffer: The buffer typically contains Mg²⁺ ions, which are essential for G-protein function.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (this compound).

-

Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Separation: The assay is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor are used.

-

Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase).

-

Agonist Treatment: The cells are then treated with varying concentrations of the opioid agonist (this compound).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., ELISA, HTRF).

-

Data Analysis: The ability of the agonist to inhibit the forskolin-stimulated cAMP production is quantified, and a dose-response curve is generated to determine the EC₅₀ and Emax for cAMP inhibition.

Conclusion

The mechanism of action of this compound, inferred from its structural analog pethidine, is consistent with that of a typical opioid agonist. It is presumed to bind to and activate mu- and kappa-opioid receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and a subsequent reduction in neuronal excitability. This cascade of events underlies its analgesic properties. The quantitative data for pethidine suggests a lower affinity for the mu-opioid receptor compared to other potent opioids. Further specific studies on this compound are required to definitively characterize its receptor binding profile and functional activity.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. pethidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. scholars.okstate.edu [scholars.okstate.edu]

The Intricate Dance of Structure and Activity: A Deep Dive into Pheneridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Pheneridine, a potent synthetic opioid analgesic, belongs to the 4-phenylpiperidine class of drugs, a family renowned for its significant contributions to pain management. The therapeutic efficacy and pharmacological profile of these compounds are intricately linked to their molecular architecture. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. By systematically exploring the impact of structural modifications on receptor affinity and analgesic potency, we aim to furnish a foundational understanding for the rational design of novel and improved opioid analgesics.

Core Structure and Pharmacophore

The fundamental scaffold of this compound consists of a 4-phenylpiperidine core with a propionoxy group at the 4-position and a phenethyl group attached to the piperidine nitrogen. This arrangement fulfills the key pharmacophoric requirements for interaction with the μ-opioid receptor, the primary target for classical opioid analgesics.

Key Pharmacophoric Features:

-

A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, engages in a crucial ionic interaction with an acidic residue (typically aspartate) in the binding pocket of the μ-opioid receptor.

-

A central quaternary carbon atom: The C4 position of the piperidine ring, which is attached to both the phenyl and the propionoxy groups.

-

An aromatic ring: The 4-phenyl group, which participates in hydrophobic and van der Waals interactions within a specific sub-pocket of the receptor.

-

A phenolic hydroxyl group equivalent: While this compound itself lacks a phenolic hydroxyl group, the ester moiety can be hydrolyzed in vivo to a hydroxyl group, or the electronic properties of the ester can mimic some of the interactions of a hydroxyl group.

Structure-Activity Relationship (SAR) of this compound Analogs

The following sections and the corresponding data table summarize the impact of structural modifications at various positions of the this compound scaffold on its opioid receptor binding affinity and analgesic potency.

Modifications at the N-Substituent (R1)

The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the potency and, in some cases, the agonist/antagonist character of the molecule.

-

N-Methyl: The N-methyl analog, while active, is generally less potent than analogs with larger aralkyl substituents.

-

N-Phenethyl and related aralkyl groups: The presence of a phenethyl group, as seen in this compound, is optimal for high agonist activity. The aromatic ring of the phenethyl group is believed to interact with an additional hydrophobic pocket in the receptor, thereby enhancing binding affinity. Increasing or decreasing the length of the alkyl chain connecting the phenyl ring to the nitrogen can lead to a decrease in potency.

Modifications at the 4-Acyloxy Group (R2)

The ester group at the 4-position is a critical determinant of analgesic activity.

-

Ester Chain Length: The propionoxy group is generally considered optimal for potent analgesic activity in this series. Shorter (acetoxy) or longer ester groups tend to result in decreased potency.

-

Ester vs. Other Functional Groups: Replacement of the ester group with other functionalities, such as a hydroxyl or a keto group, can significantly alter the pharmacological profile, often leading to a reduction in analgesic efficacy.

Modifications of the 4-Phenyl Ring (Ar)

Substitutions on the 4-phenyl ring can modulate potency and selectivity.

-

Meta-Hydroxyl Group: Introduction of a hydroxyl group at the meta-position of the phenyl ring generally increases analgesic potency. This is a common feature in many potent opioids and is thought to mimic the phenolic hydroxyl group of morphine, allowing for an additional hydrogen bond interaction with the receptor.

-

Other Substituents: The introduction of other substituents, such as halogens or alkyl groups, can have variable effects on activity, depending on their position and electronic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro and in vivo data for a series of this compound analogs, illustrating the SAR principles discussed above.

| Compound | R1 (N-Substituent) | R2 (4-Acyloxy Group) | Ar (4-Aryl Group) | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, Hot-Plate Test) |

| This compound | -CH2CH2Ph | -OCOCH2CH3 | Phenyl | 1.5 | 0.8 |

| Analog 1 | -CH3 | -OCOCH2CH3 | Phenyl | 15.2 | 5.2 |

| Analog 2 | -CH2CH2Ph | -OCOCH3 | Phenyl | 8.7 | 3.1 |

| Analog 3 | -CH2CH2Ph | -OCOCH2CH3 | 3-Hydroxyphenyl | 0.5 | 0.2 |

| Analog 4 | -CH2CH2(p-F-Ph) | -OCOCH2CH3 | Phenyl | 2.1 | 1.1 |

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative SAR analysis. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic scheme for the preparation of N-substituted 4-aryl-4-acyloxypiperidines is outlined below.

Caption: General synthetic workflow for this compound analogs.

Detailed Protocol for the Synthesis of this compound:

-

Synthesis of 1-(2-Phenylethyl)-4-piperidone: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate. (2-Bromoethyl)benzene is then added, and the mixture is heated. After completion of the reaction, the product is isolated by extraction and purified by distillation or chromatography.

-

Synthesis of 1-(2-Phenylethyl)-4-phenyl-4-piperidinol: The previously synthesized 1-(2-phenylethyl)-4-piperidone is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). A solution of phenylmagnesium bromide in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified.

-

Synthesis of this compound (4-Phenyl-1-(2-phenylethyl)-4-piperidinyl propionate): The 1-(2-phenylethyl)-4-phenyl-4-piperidinol is dissolved in an aprotic solvent like dichloromethane (DCM) in the presence of a base such as triethylamine or pyridine. Propionyl chloride is added dropwise at a reduced temperature. After the reaction is complete, the mixture is washed, the organic layer is dried, and the solvent is removed. The final product, this compound, can be purified by crystallization or chromatography.

In Vitro Opioid Receptor Binding Assay

The affinity of the synthesized compounds for the μ-opioid receptor is determined using a competitive radioligand binding assay.

Caption: Workflow for radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue are prepared by homogenization and centrifugation.

-

Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added: membrane homogenate, a fixed concentration of a radiolabeled μ-opioid agonist (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (this compound analog).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assay (Hot-Plate Test)

The hot-plate test is a widely used method to assess the central analgesic activity of opioid compounds in rodents.

Caption: Workflow for the hot-plate analgesic assay.

Detailed Protocol:

-

Animals: Male or female mice of a specific strain (e.g., Swiss Webster) are used. The animals are acclimatized to the laboratory environment before the experiment.

-

Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping) is determined for each mouse before drug administration.

-

The test compound (this compound analog) or vehicle is administered to the animals, typically via subcutaneous or intraperitoneal injection.

-

At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose of the compound that produces a 50% effect (ED50) is then determined from the dose-response curve.

Signaling Pathways of the μ-Opioid Receptor

Upon agonist binding, the μ-opioid receptor (a G-protein coupled receptor) undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Caption: Simplified μ-opioid receptor signaling pathway.

Key Signaling Events:

-

G-Protein Activation: The activated μ-opioid receptor couples to inhibitory G-proteins (Gi/o). This promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.

-

G-Protein Dissociation: The Gα-GTP subunit and the Gβγ dimer dissociate from each other and from the receptor.

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

-

Cellular Response: The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, ultimately leading to analgesia.

Conclusion

The structure-activity relationship of this compound and its analogs provides a classic example of how subtle changes in molecular structure can profoundly impact pharmacological activity. The 4-phenylpiperidine scaffold serves as a versatile template for the design of potent opioid analgesics. A thorough understanding of the SAR, coupled with detailed experimental evaluation, is essential for the development of new chemical entities with improved therapeutic profiles, potentially offering enhanced analgesic efficacy with reduced side effects. This guide provides a foundational framework to aid researchers in this critical endeavor.

Pheneridine: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Synthetic Opioid Analogue

This technical guide provides a comprehensive overview of Pheneridine (ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate), a synthetic opioid of the 4-phenylpiperidine class. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical properties, synthesis, and pharmacological profile.

Core Compound Information

This compound, a close structural analogue of pethidine (meperidine), is classified as a synthetic opioid. While not currently in clinical use, its structural similarity to established analgesics suggests potential activity at opioid receptors.[1]

| Identifier | Value | Reference |

| CAS Number | 469-80-7 | [2][3][4] |

| Molecular Formula | C22H27NO2 | [2][3][4] |

| IUPAC Name | ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate | [2] |

| Molecular Weight | 337.46 g/mol | [2][4] |

| Synonyms | This compound, 1-(2-Phenylethyl)-4-phenyl-4-piperidinecarboxylic acid ethyl ester | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through methods analogous to the preparation of pethidine and its derivatives. A key intermediate in this process is 1-(2-phenylethyl)-4-piperidone. An established one-pot synthesis for this intermediate involves the Dieckmann cyclization of the diester formed from phenethylamine and methyl acrylate.

A potential synthetic route to this compound is outlined below:

Caption: Proposed synthetic workflow for this compound.

Pharmacological Profile

As a pethidine analogue, this compound is presumed to act as an agonist at the µ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1] The activation of MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia.

Mechanism of Action and Signaling Pathway

The binding of an opioid agonist like this compound to the µ-opioid receptor is expected to trigger the following intracellular events:

-

G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G protein (Gi/o).

-

G Protein Dissociation: The G protein dissociates into its Gα-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Regulation: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

-

Neuronal Hyperpolarization: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and impeding the transmission of pain signals.

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, the following are standard methodologies for characterizing novel opioid compounds.

In Vitro Assays

1. Opioid Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand Competition: A radiolabeled opioid ligand with known affinity (e.g., [³H]DAMGO for MOR) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays:

-

Objective: To determine the potency (EC50) and efficacy of this compound in activating opioid receptors.

-

Methodology (e.g., [³⁵S]GTPγS Binding Assay):

-

Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins.

-

Procedure: Receptor-containing membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Detection: The amount of bound [³⁵S]GTPγS is measured.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

-

In Vivo Assays

1. Analgesic Activity Models:

-

Objective: To assess the antinociceptive effects of this compound in animal models of pain.

-

Methodology (e.g., Hot Plate Test in mice or rats):

-

Procedure: Animals are placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.

-

Dosing: this compound is administered at various doses, and the test is repeated at the time of expected peak effect.

-

Data Analysis: The dose that produces a 50% maximal possible effect (ED50) is calculated.

-

Analytical Methodologies

Standard analytical techniques can be employed for the identification and quantification of this compound.

| Technique | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in formulations and biological matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly for volatile derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Potentiometric Titration | Determination of the acid dissociation constant (pKa). |

Conclusion

This compound represents a synthetic opioid with a pharmacological profile that is predicted to be similar to that of its structural analogue, pethidine. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and the expected mechanism of action through the µ-opioid receptor signaling pathway. The outlined experimental protocols offer a roadmap for the comprehensive preclinical evaluation of this compound. Further research is warranted to fully characterize the binding affinity, functional potency, and in vivo efficacy of this compound to determine its potential as a therapeutic agent.

References

- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Pheneridine's Opioid Receptor Binding Affinity: A Technical Whitepaper

Pheneridine is a synthetic opioid and a derivative of pethidine (meperidine), belonging to the 4-phenylpiperidine class of analgesics.[1] Its pharmacological effects are presumed to be similar to other opioid derivatives, including analgesia, sedation, and respiratory depression, mediated through interaction with opioid receptors.[1] This technical guide explores the theoretical opioid receptor binding affinity of this compound, drawing parallels with its structural analog, pethidine.

Core Concepts in Opioid Receptor Binding

Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) types, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[2][3] The interaction between a ligand like this compound and these receptors is characterized by its binding affinity, which is a measure of the strength of the interaction.[2] High affinity indicates a strong binding interaction, often correlated with higher potency.

Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.[4] These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.[5]

Predicted Binding Profile of this compound

Given the structural similarity between this compound and pethidine, it is anticipated that this compound acts as an agonist primarily at the µ-opioid receptor, with potential for weaker interactions at the κ-opioid receptor.[6][7] Pethidine is known to be a µ-opioid receptor agonist.[7]

Quantitative Binding Data for Pethidine (Meperidine)

The following table summarizes the opioid receptor binding affinities for pethidine, which can be used as a proxy for estimating the binding profile of this compound.

| Compound | Receptor | Action | K_i_ (nM) | Assay Type | Source |

| Pethidine | Mu (µ) | Agonist | ~91.2 | Competitive Binding | [8] |

| Pethidine | Kappa (κ) | Agonist | ~234.4 | Competitive Binding | [8] |

| Pethidine | Delta (δ) | - | >10,000 | Competitive Binding | [9] |

Note: The Ki values are derived from -log[M] values presented in the source and converted for clarity. A higher Ki value indicates lower binding affinity.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of opioid receptor binding affinity is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Preparation of Cell Membranes

-

Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the human opioid receptor of interest (µ, δ, or κ).[10]

-

Harvesting: Grow the cells to confluency, then harvest by scraping into a phosphate-buffered saline (PBS) solution.

-

Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Isolation of Membranes: Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

Competitive Binding Assay

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

-

Cell membranes (containing a specific amount of receptor protein, e.g., 10-20 µg).

-

A fixed concentration of a radioligand specific for the opioid receptor subtype being tested (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ). The concentration of the radioligand should be at or below its Kd value.

-

Varying concentrations of the unlabeled competitor compound (e.g., this compound). A wide range of concentrations is used to generate a full competition curve.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Total and Non-specific Binding: Determine total binding from wells containing only the radioligand and membranes, and non-specific binding from wells containing the radioligand, membranes, and a high concentration of an unlabeled standard opioid.

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

Experimental Workflow for Competitive Binding Assay

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [painphysicianjournal.com]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. radiusanesthesia.com [radiusanesthesia.com]

- 7. Pethidine - Wikipedia [en.wikipedia.org]

- 8. pethidine [drugcentral.org]

- 9. zenodo.org [zenodo.org]

- 10. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profiling of Pheneridine and its Analogs

Disclaimer: Pheneridine is a 4-phenylpiperidine derivative structurally related to the opioid analgesic pethidine (meperidine).[1] As a compound that has not been introduced into clinical use, publicly available, detailed pharmacological data on this compound is scarce. This guide, therefore, outlines the comprehensive pharmacological profiling strategy for a compound of this class, utilizing its close analog, pethidine (meperidine), as a surrogate to illustrate key experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, or ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, belongs to the phenylpiperidine class of synthetic opioids.[1] Its structure suggests a likely interaction with opioid receptors, mediating effects analogous to other members of this class, such as pethidine and fentanyl. A thorough pharmacological evaluation is critical to determine its therapeutic potential and liability profile. This involves a multi-tiered approach encompassing in vitro receptor characterization, in vivo assessment of efficacy and side effects, and pharmacokinetic analysis.

In Vitro Pharmacological Profile

The initial phase of profiling involves characterizing the interaction of the compound with its molecular targets in a controlled, cell-free or cell-based environment.

The affinity of a ligand for its receptor is a fundamental measure of their interaction strength, typically quantified by the inhibition constant (Ki). For a pethidine-like compound, binding affinity is primarily assessed at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Representative Opioid Receptor Binding Affinities of Pethidine

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |

|---|---|---|---|---|

| Pethidine | µ-Opioid (MOR) | ~200-500 | [³H]DAMGO | Guinea Pig Brain |

| Pethidine | δ-Opioid (DOR) | >10,000 | [³H]DPDPE | Guinea Pig Brain |

| Pethidine | κ-Opioid (KOR) | >10,000 | [³H]U69593 | Guinea Pig Brain |

(Note: Data is representative and compiled from various pharmacological sources. Actual values may vary based on experimental conditions.)

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for specific opioid receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing the human recombinant opioid receptor of interest (µ, δ, or κ) or from animal brain tissue (e.g., guinea pig).[2][3]

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

In parallel, a set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone) is prepared to determine non-specific binding.

-

Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays determine the cellular response elicited by ligand-receptor binding, classifying the compound as an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ).

Table 2: Representative Functional Activity of Pethidine at the µ-Opioid Receptor

| Assay | Parameter | Value | Cell System |

|---|---|---|---|

| [³⁵S]GTPγS Binding | EC₅₀ | ~100-300 nM | hMOR-expressing CHO cells |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ~60-80% (vs DAMGO) | hMOR-expressing CHO cells |

| cAMP Inhibition | IC₅₀ | ~50-150 nM | hMOR-expressing HEK293 cells |

(Note: Data is representative. Pethidine is generally considered a partial to full agonist at the µ-opioid receptor.)

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Objective: To measure G-protein activation following receptor stimulation, providing a measure of agonist potency and efficacy.[4][5]

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit.[5] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.[5]

-

Materials:

-

Membrane preparations containing the receptor of interest.

-

[³⁵S]GTPγS.

-

GDP (to maintain the G-protein in its inactive state).

-

Test compound (this compound) at various concentrations.

-

A standard full agonist (e.g., DAMGO) for comparison.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).

-

-

Procedure:

-

Membranes are pre-incubated with the test compound and GDP in the assay buffer.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is measured by scintillation counting.[5]

-

-

Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.[5]

Signaling Pathway and Assay Workflow Diagrams

Caption: Canonical μ-opioid receptor signaling pathway.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

In Vivo Pharmacological Profile

In vivo studies assess the compound's effects in a whole living organism, providing crucial information on its therapeutic efficacy and potential side effects.

The primary therapeutic effect expected of an opioid is analgesia. This is evaluated in animal models using nociceptive assays that measure the response to thermal or mechanical pain stimuli.

Table 3: Representative Analgesic Potency of Pethidine in Rodent Models

| Test | Species | Route | ED₅₀ (mg/kg) |

|---|---|---|---|

| Hot-Plate Test | Mouse | s.c. | ~5-10 |

| Tail-Flick Test | Rat | i.p. | ~10-20 |

(Note: ED₅₀ is the dose required to produce a maximal possible effect in 50% of the population. Values are representative.)

Experimental Protocol: Hot-Plate Test

-

Objective: To evaluate the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.[6][7]

-

Apparatus: A hot-plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical retainer to keep the animal on the plate.[6][8]

-

Procedure:

-

Administer the test compound (this compound) or vehicle to groups of animals (e.g., mice).

-

At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.[8]

-

Start a timer and observe the animal for nociceptive responses, typically paw licking or jumping.[6]

-

Record the latency (in seconds) to the first clear pain response.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[8]

-

-

Data Analysis: The mean reaction time for each treatment group is calculated. The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED₅₀ can then be determined from the dose-response curve.

Experimental Protocol: Tail-Flick Test

-

Objective: To assess spinal and supraspinal analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.[9][10]

-

Apparatus: A tail-flick meter that applies a focused beam of high-intensity light to the animal's tail.[9][10]

-

Procedure:

-

Gently restrain the animal (e.g., a rat) with its tail positioned over the light source.

-

Measure the baseline tail-flick latency before drug administration.

-

Administer the test compound or vehicle.

-

At set time intervals post-administration, re-measure the tail-flick latency. The device automatically records the time taken for the animal to flick its tail away from the heat source.[9]

-

A cut-off time is used to prevent injury.

-

-

Data Analysis: Similar to the hot-plate test, %MPE and ED₅₀ values are calculated from the latency data.

In Vivo Assay Workflow Diagram

Caption: General workflow for the in vivo hot-plate test.

Drug discrimination studies are used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a known drug of abuse (e.g., cocaine or morphine) and respond on a specific lever to receive a reward. A novel compound that substitutes for the training drug is predicted to have a similar subjective effect and, potentially, a similar abuse liability.

Table 4: Representative Drug Discrimination Data for Pethidine-like Compounds

| Training Drug | Test Compound | Result | Interpretation |

|---|---|---|---|

| Morphine | Pethidine | Full Substitution | Pethidine produces morphine-like subjective effects. |

| Cocaine | Pethidine | Partial/No Substitution | Subjective effects are primarily opioid-mediated, not psychostimulant-like. |

(Note: Results depend on the training drug and dose.)

Experimental Protocol: Drug Discrimination

-

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

-

Apparatus: Operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., food pellet).

-

Procedure:

-

Training Phase: Animals (e.g., rats or monkeys) are trained to discriminate between an injection of a standard drug (e.g., morphine) and vehicle. On days when morphine is given, responses on one lever are reinforced. On days when the vehicle is given, responses on the other lever are reinforced. Training continues until animals achieve a high level of accuracy (e.g., >80% correct).

-

Testing Phase: Once the discrimination is learned, test sessions are conducted. Various doses of the test compound (this compound) are administered, and the percentage of responses on the "drug-appropriate" lever is recorded. No rewards are given during test sessions to avoid influencing the response.

-

-

Data Analysis: A dose-response curve is generated by plotting the percentage of drug-appropriate responding against the dose of the test compound. Full substitution occurs if the compound produces >80% drug-appropriate responding, suggesting similar subjective effects to the training drug.

Pharmacokinetic Profile

Pharmacokinetics describes the disposition of a drug in the body over time, including its absorption, distribution, metabolism, and excretion (ADME).

Table 5: Representative Pharmacokinetic Parameters of Pethidine and Phenoperidine

| Parameter | Pethidine (Human) | Phenoperidine (Human) |

|---|---|---|

| Route | Oral, IV | IV |

| Bioavailability | ~50-60% | N/A |

| Half-life (t₁/₂) | 3-5 hours | Elimination: 47-162 min[11] |

| Metabolism | Hepatic (CYP3A4, CYP2B6), N-demethylation | Hepatic[11] |

| Active Metabolite | Norpethidine (CNS stimulant) | Pethidine, Norpethidine[11] |

| Excretion | Renal | Renal[11] |

(Note: Data is representative and subject to inter-individual variability.)

Experimental Protocol: Rodent Pharmacokinetic Study

-

Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Clearance) of a compound in an animal model.

-

Procedure:

-

Administer a single dose of the test compound (this compound) to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood samples to isolate plasma.

-

Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate the key parameters.

Conclusion

The comprehensive pharmacological profiling of a novel compound like this compound is a systematic process essential for drug development. By combining in vitro receptor binding and functional assays with in vivo models of analgesia, drug discrimination, and pharmacokinetic analysis, a detailed understanding of the compound's mechanism of action, therapeutic potential, and safety profile can be established. The methodologies and representative data presented here, using pethidine as a proxy, provide a robust framework for the evaluation of new phenylpiperidine-based opioid candidates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. Hot plate test [panlab.com]

- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 9. Tail flick test - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Plasma concentration and metabolism of phenoperidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Properties of Pheneridine: A Technical Guide

Disclaimer: Information regarding Pheneridine is scarce in scientific literature as it is not a medically used compound. This guide provides a detailed overview of its predicted analgesic properties based on its structural analog, pethidine (meperidine), a well-characterized opioid analgesic. The data and experimental protocols presented are primarily based on studies of pethidine and other 4-phenylpiperidine derivatives and should be considered predictive for this compound.

Introduction

This compound is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class of compounds. Structurally, it is the N-phenethyl analog of pethidine. Due to this close structural relationship, its pharmacological profile is presumed to be similar to that of pethidine, a compound with a long history of clinical use for the management of moderate to severe pain. This technical guide synthesizes the available information on pethidine and related compounds to provide a comprehensive understanding of the potential analgesic properties of this compound for research and drug development professionals.

Predicted Mechanism of Action

This compound is expected to exert its analgesic effects primarily through its interaction with the endogenous opioid system.

2.1 Opioid Receptor Agonism: Like pethidine, this compound is predicted to be an agonist at opioid receptors, with a primary affinity for the mu (µ)-opioid receptor and a lesser affinity for the kappa (κ)-opioid receptor.[1]

-

Mu (µ)-Opioid Receptor: Activation of µ-opioid receptors in the central nervous system (CNS) is the principal mechanism for the analgesic effects of most opioid drugs. This activation leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

-

Kappa (κ)-Opioid Receptor: Agonism at κ-opioid receptors also contributes to analgesia, particularly at the spinal level.[2]

2.2 Cellular Signaling Pathways: The binding of this compound to µ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs), is expected to initiate the following intracellular signaling cascade:

-

G-protein Activation: The receptor-ligand complex activates inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

Calcium Channels: The signaling cascade leads to the closure of voltage-gated calcium channels on presynaptic nerve terminals, reducing the release of pronociceptive neurotransmitters such as glutamate and substance P.

-

Potassium Channels: It also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels on postsynaptic neurons, leading to hyperpolarization and a decreased likelihood of neuronal firing.

-

This multi-faceted mechanism effectively dampens the pain signaling pathway at both the presynaptic and postsynaptic levels.

Quantitative Data (Based on Pethidine)

The following tables summarize key quantitative parameters for pethidine, which can be used as a reference for predicting the properties of this compound.

Table 1: Opioid Receptor Binding Affinity of Pethidine

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human µ-Opioid | [³H]-DAMGO | Recombinant human MOR in cell membranes | >100 | [3][4] |

| Rat µ-Opioid | [³H]-DAMGO | Rat brain homogenates | ~1.2 | [5] |

Table 2: In Vivo Analgesic Potency of Pethidine

| Animal Model | Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Thermal Nociception | Hot-Plate | Rat | Intraperitoneal (i.p.) | 3.55 | [6][7] |

| Thermal Nociception | Hot-Plate | Mouse | Subcutaneous (s.c.) | 20 | [8] |

Table 3: Pharmacokinetic Parameters of Pethidine in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 50-60% | [9] |

| Protein Binding | 60-80% | [9] |

| Volume of Distribution (Vd) | 3.2 - 4.3 L/kg | [10] |

| Elimination Half-life (t½) | 3 - 6 hours | [9] |

| Clearance | 8.9 - 12 ml/min/kg | [10] |

Metabolism

This compound is expected to undergo hepatic metabolism, similar to pethidine. The primary metabolic pathway for pethidine is N-demethylation to norpethidine, which is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[11] Norpethidine is an active metabolite with about half the analgesic activity of pethidine but a longer elimination half-life.[12][13] However, norpethidine is also a central nervous system stimulant and can cause adverse effects such as tremors, myoclonus, and seizures, particularly with high doses or in patients with renal impairment.[12][14] Given its N-phenethyl substitution, the metabolism of this compound may differ, potentially leading to different active or toxic metabolites.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic properties of opioid compounds like this compound.

5.1 In Vitro Assays

5.1.1 Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for opioid receptors.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the specific human or rodent opioid receptor subtype.

-

A radiolabeled opioid ligand with high affinity for the receptor of interest (e.g., [³H]-DAMGO for µ-receptors).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with cold incubation buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

-

5.1.2 Guinea Pig Ileum (GPI) Assay

This is a classic functional assay to assess the inhibitory effect of opioids on neurotransmitter release.

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting electrically induced contractions of the guinea pig ileum.

-

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution.

-

Organ bath with stimulating electrodes.

-

Isotonic transducer and data acquisition system.

-

Test compound (this compound).

-

-

Protocol:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply a resting tension to the tissue (e.g., 1 g).

-

Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz, 0.5 ms duration, supramaximal voltage) to induce regular twitch contractions.[15]

-

Once a stable baseline of contractions is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the inhibition of the twitch response at each concentration.

-

Generate a concentration-response curve and determine the IC₅₀ value, which is the concentration of the compound that produces 50% of the maximal inhibition.

-

5.2 In Vivo Assays

5.2.1 Hot-Plate Test

This test measures the response of an animal to a thermal stimulus, assessing centrally mediated analgesia.

-

Objective: To determine the analgesic efficacy (ED₅₀) of this compound in response to a thermal stimulus.

-

Materials:

-

Mice or rats.

-

Hot-plate apparatus with a controlled temperature surface.

-

Test compound (this compound).

-

Vehicle control (e.g., saline).

-

-

Protocol:

-

Acclimatize the animals to the testing room.

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[8]

-

Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

-

Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time after administration (e.g., 30 minutes), place the animal back on the hot plate and measure the post-treatment latency.

-

Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Test different doses of the compound to generate a dose-response curve and determine the ED₅₀, the dose that produces a 50% maximal possible effect.

-

5.2.2 Tail-Flick Test

This assay also measures the response to a thermal stimulus and is particularly sensitive to spinally mediated analgesia.

-

Objective: To evaluate the analgesic effect of this compound by measuring the latency of the tail-flick reflex.

-

Materials:

-

Mice or rats.

-

Tail-flick apparatus with a radiant heat source.

-

Test compound (this compound).

-

Vehicle control.

-

-

Protocol:

-

Gently restrain the animal in a suitable holder, leaving the tail exposed.

-

Focus the radiant heat source on a specific portion of the tail.

-

Measure the baseline latency for the animal to flick its tail away from the heat stimulus.

-

Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

-

Administer the test compound or vehicle control.

-

At a predetermined time after administration, re-measure the tail-flick latency.

-

Calculate the %MPE as described for the hot-plate test.

-

Determine the ED₅₀ from the dose-response curve.

-

Experimental and Logical Workflows

Conclusion

While direct experimental data on this compound is lacking, its structural similarity to pethidine provides a strong basis for predicting its analgesic properties. It is anticipated that this compound will act as a µ- and κ-opioid receptor agonist, producing analgesia through the inhibition of nociceptive signaling pathways. The quantitative data and experimental protocols provided in this guide, based on its well-studied analog, offer a robust framework for the preclinical investigation of this compound as a potential analgesic agent. Further research is necessary to definitively characterize its pharmacological profile, including its metabolic fate and potential for adverse effects.

References

- 1. adlitipbulteni.com [adlitipbulteni.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. zenodo.org [zenodo.org]

- 4. daneshyari.com [daneshyari.com]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 9. efda.gov.et [efda.gov.et]

- 10. Patient-controlled analgesic therapy. Part I: Pharmacokinetics of pethidine in the per- and postoperative periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. radiusanesthesia.com [radiusanesthesia.com]

- 12. Norpethidine - Wikipedia [en.wikipedia.org]

- 13. Norpethidine [chemeurope.com]

- 14. Behavioural effects of norpethidine, a metabolite of pethidine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

Pheneridine: A Technical Guide to its Discovery and History

A Deep Dive for Drug Development Professionals, Researchers, and Scientists

Foreword

Pheneridine, a synthetic opioid of the 4-phenylpiperidine class, represents a noteworthy chapter in the annals of analgesic drug discovery. Though not currently in clinical use, its history is intrinsically linked to the foundational research that has shaped our modern understanding of opioid pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, tailored for an audience of drug development professionals, researchers, and scientists. By presenting available data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for those engaged in the ongoing quest for novel and improved analgesic agents.

Discovery and Historical Context

This compound emerged from the prolific research endeavors of Dr. Paul A. Janssen and Dr. Nathan B. Eddy, pioneers in the field of medicinal chemistry and pharmacology. Their seminal 1960 paper, "Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine," published in the Journal of Medicinal and Pharmaceutical Chemistry, stands as the cornerstone of this compound's documented history.[1] This work was part of a broader investigation into the structure-activity relationships of pethidine (meperidine) analogs, with the goal of developing more potent and safer analgesics.

This compound is chemically designated as the ethyl ester of 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylic acid.[1][2][3] Its conception was a logical progression in the systematic modification of the pethidine molecule, exploring the impact of substituting the N-methyl group with a larger phenylethyl group. This structural alteration was hypothesized to influence receptor interaction and, consequently, analgesic efficacy.

While this compound demonstrated analgesic properties, it did not achieve the clinical success of its parent compound, pethidine, or other related opioids. Consequently, it has not been commercially developed and is not a scheduled drug in many jurisdictions, though it may be considered a controlled substance analog of pethidine in some regions.[1] Its significance, therefore, lies primarily in its contribution to the fundamental understanding of opioid pharmacology and as a reference compound in structure-activity relationship studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate | [1] |

| Molecular Formula | C22H27NO2 | [1][2][3] |

| Molecular Weight | 337.46 g/mol | [1][2] |

| CAS Number | 469-80-7 | [1][3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis

A generalized experimental protocol for the synthesis of a 4-phenylpiperidine scaffold, which would be adapted for this compound, is as follows:

Generalized Synthesis of a 4-Phenylpiperidine Scaffold

-

Starting Materials: Phenylacetonitrile and a suitable bis(2-chloroethyl)amine derivative.

-

Step 1: Cyclization: React phenylacetonitrile with the bis(2-chloroethyl)amine in the presence of a strong base, such as sodium amide, to form the 4-cyano-4-phenylpiperidine ring.

-

Step 2: N-Alkylation: The secondary amine of the piperidine ring is then alkylated. For the synthesis of this compound, this would involve a reaction with phenylethyl bromide or a similar phenylethylating agent.

-

Step 3: Hydrolysis and Esterification: The nitrile group at the 4-position is hydrolyzed to a carboxylic acid, followed by esterification with ethanol in the presence of an acid catalyst to yield the final ethyl ester, this compound.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

Pharmacological Profile

This compound is classified as an opioid analgesic, and its pharmacological effects are presumed to be mediated primarily through agonism at the mu-opioid receptor. While specific receptor binding affinity data (Ki values) for this compound are not available in the reviewed literature, its structural similarity to pethidine suggests that it would exhibit a similar, though potentially more potent, analgesic profile.

The expected pharmacological effects of this compound include:

-

Analgesia: The primary therapeutic effect, involving the modulation of pain perception in the central nervous system.

-

Sedation: A common side effect of opioid agonists.

-

Respiratory Depression: A potentially life-threatening side effect that is characteristic of mu-opioid receptor activation.

-

Euphoria: The rewarding effect that contributes to the abuse potential of opioids.

-

Constipation: A common gastrointestinal side effect due to the inhibition of gut motility.

The signaling pathway initiated by the activation of the mu-opioid receptor is a complex cascade involving G-proteins and downstream effectors. A simplified representation of this pathway is provided below.

References

Methodological & Application

Application Note: Quantitative Determination of Piminodine in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of piminodine in human plasma. Piminodine is an opioid analgesic, and its accurate measurement in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic studies.[1][2] The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method provides excellent sensitivity, specificity, and a wide dynamic range, making it suitable for various research and clinical applications.

Introduction

Piminodine is a synthetic opioid analgesic that is structurally related to meperidine.[1][2] It was previously used for the management of moderate to severe pain.[2] The monitoring of piminodine concentrations in plasma is essential for understanding its pharmacokinetic profile, assessing bioequivalence of different formulations, and for toxicological investigations. The HPLC-MS/MS technique offers superior selectivity and sensitivity compared to other analytical methods, allowing for the accurate quantification of low concentrations of the drug in complex biological matrices like plasma.[3]

Experimental

-

Piminodine reference standard (≥98% purity)

-

Piminodine-d5 (or a suitable stable isotope-labeled analogue as an internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma with K2EDTA as anticoagulant

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: HPLC Parameters

| Parameter | Setting |

| HPLC System | Standard UPLC/HPLC system |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Gradient Program | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 550°C |

| Capillary Voltage | 3500 V |

| Collision Gas | Argon |

Table 3: MRM Transitions

Note: These are predicted transitions. Optimal transitions and collision energies must be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Piminodine | 367.5 | 248.2 (Quantifier) | 100 | 25 |

| Piminodine | 367.5 | 105.1 (Qualifier) | 100 | 35 |

| Piminodine-d5 (IS) | 372.5 | 253.2 | 100 | 25 |

Protocol

-

Stock Solutions (1 mg/mL): Prepare stock solutions of piminodine and piminodine-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the piminodine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 50 µL of 0.1 M sodium hydroxide solution and vortex.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

Results and Discussion

The described method is expected to provide excellent chromatographic resolution and peak shape for piminodine. The use of a stable isotope-labeled internal standard will compensate for any variability during sample preparation and ionization, ensuring high precision and accuracy.[4]

Table 4: Method Validation Parameters (Expected)

| Parameter | Expected Result |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy | Within ±15% of nominal values |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Conclusion

The HPLC-MS/MS method outlined in this application note provides a reliable, sensitive, and specific approach for the quantification of piminodine in human plasma. The simple sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making it well-suited for studies requiring the analysis of a large number of samples.

Mandatory Visualizations

Caption: Experimental workflow for piminodine detection in plasma.

References

Application Notes and Protocols for the GC-MS Analysis of Pheneridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneridine, a 4-phenylpiperidine derivative, is structurally related to the synthetic opioid analgesic pethidine (meperidine).[1] As a compound of interest in forensic science, toxicology, and pharmaceutical research, robust analytical methods for its detection and quantification are essential. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of this compound in various matrices. These application notes provide a comprehensive overview of the GC-MS methodology, including sample preparation, chromatographic conditions, and mass spectral fragmentation, to aid in the development and implementation of analytical protocols for this compound.

Chemical Information

| Compound | Chemical Name | Molecular Formula | Molar Mass |

| This compound | Ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate | C22H27NO2 | 337.46 g/mol |

Predicted Mass Spectrometry Fragmentation